

The Discovery and Enduring Legacy of Trifluoromethane: A Technical Guide

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Abstract

Trifluoromethane (CHF₃), also known as fluoroform or HFC-23, has traversed a remarkable journey from a laboratory curiosity in the late 19th century to a compound with significant, albeit evolving, industrial and research applications. This in-depth technical guide provides a comprehensive overview of the discovery, historical synthesis, and modern production of **trifluoromethane**. It details the pioneering work of Meslans, Ruff, and Henne, and outlines the contemporary industrial-scale synthesis. The guide also presents a thorough compilation of its physicochemical and spectroscopic properties, and chronicles the evolution of its applications, from early refrigerants to its current role in the semiconductor industry and as a precursor in organic synthesis, with a particular focus on its relevance to drug development.

Introduction

The study of organofluorine compounds has been a cornerstone of chemical innovation, yielding materials with unique and valuable properties. **Trifluoromethane**, a simple haloform, represents a significant chapter in this history. Its discovery and the subsequent development of its synthesis paved the way for the broader field of fluorinated hydrocarbons. While its high global warming potential has led to restrictions in some of its traditional applications, its utility in specialized areas and as a synthetic building block continues to be an area of active interest for researchers and industry professionals. This guide aims to provide a detailed technical resource on the history, synthesis, properties, and applications of this important molecule.



The Discovery and Early Synthesis of Trifluoromethane

The initial preparation of **trifluoromethane** was a challenging endeavor, characteristic of early organofluorine chemistry. The highly reactive nature of fluorinating agents and the instability of intermediates posed significant hurdles for the pioneering chemists in this field.

Maurice Meslans's Pioneering Synthesis (1894)

The first documented synthesis of **trifluoromethane** was achieved by the French chemist Maurice Meslans in 1894.[1] His work involved the direct and vigorous reaction of iodoform (CHI₃) with dry silver fluoride (AgF). This reaction was notable for its violence, a common feature of early fluorination reactions.

Warning: This reaction is reported to be violent and should only be attempted by experienced chemists with appropriate safety precautions, including the use of a blast shield and personal protective equipment.

Materials:

- lodoform (CHI₃), finely powdered and dried.
- Silver fluoride (AgF), freshly prepared and thoroughly dried.

Apparatus:

- A robust reaction vessel, likely made of thick-walled glass or metal, equipped with a condenser.
- A collection apparatus for gaseous products, cooled to a low temperature.

Procedure:

- In a dry reaction vessel, a small quantity of finely powdered iodoform is introduced.
- An equimolar amount of freshly prepared and dried silver fluoride is carefully added to the reaction vessel.



- The reaction is initiated, potentially by gentle heating or at room temperature, and is known to proceed with considerable vigor.
- The gaseous products, including trifluoromethane, are passed through a condenser to trap any less volatile byproducts.
- The trifluoromethane gas is collected by condensation in a trap cooled with a suitable refrigerant (e.g., a mixture of solid carbon dioxide and acetone).
- Purification of the collected trifluoromethane would have likely involved fractional distillation to separate it from other volatile impurities.

Otto Ruff's Refinement

Recognizing the hazardous nature of Meslans's procedure, German chemist Otto Ruff sought to moderate the reaction. He introduced the use of a mixture of mercury(II) fluoride (HgF₂) and calcium fluoride (CaF₂) as the fluorinating agent.[1] This combination offered a more controlled release of fluoride ions, leading to a less violent reaction.

Albert L. Henne's Efficient Two-Step Synthesis

A significant advancement in the synthesis of **trifluoromethane** was made by Albert L. Henne. He developed a more efficient and controlled two-step process.[1] The first step involved the reaction of bromoform (CHBr₃) with antimony trifluoride (SbF₃) to produce bromodifluoromethane (CHBrF₂). In the second step, the bromodifluoromethane was then reacted with mercury(II) fluoride to yield **trifluoromethane**. This stepwise approach allowed for better control over the fluorination process and resulted in higher yields.

Step 1: Synthesis of Bromodifluoromethane

- Materials:
 - Bromoform (CHBr₃), freshly distilled.
 - Antimony trifluoride (SbF₃), anhydrous.
- Apparatus:



- A three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser.
- · A heating mantle.

Procedure:

- Antimony trifluoride is placed in the reaction flask.
- Bromoform is added dropwise from the dropping funnel to the stirred antimony trifluoride.
- The reaction mixture is gently heated to initiate the halogen exchange.
- The reaction is monitored, and upon completion, the bromodifluoromethane product is distilled directly from the reaction mixture.

Step 2: Synthesis of Trifluoromethane

- Materials:
 - Bromodifluoromethane (CHBrF₂), from Step 1.
 - Mercury(II) fluoride (HgF₂), anhydrous.

Apparatus:

- A reaction vessel suitable for handling gaseous products, equipped with a means of heating.
- A gas purification train and a cold trap for product collection.

• Procedure:

- Mercury(II) fluoride is placed in the reaction vessel.
- Bromodifluoromethane is introduced into the reaction vessel.
- The mixture is heated to effect the final halogen exchange.



- The gaseous trifluoromethane product is passed through a purification train to remove any unreacted starting materials or byproducts.
- The purified trifluoromethane is collected by condensation in a cold trap.

Industrial Production of Trifluoromethane

The primary industrial method for producing **trifluoromethane** involves the vapor-phase fluorination of chloroform (CHCl₃) with anhydrous hydrogen fluoride (HF).[2] This process is often carried out in the presence of a catalyst, such as antimony(V) chloride or a chromium-based catalyst. The reaction is typically conducted at elevated temperatures and pressures. **Trifluoromethane** is also a significant byproduct in the synthesis of chlorodifluoromethane (HCFC-22).[1]

Synthesis from Chloroform and Hydrogen Fluoride

The overall reaction is as follows:

CHCl₃ + 3HF → CHF₃ + 3HCl

- Feedstocks:
 - Chloroform (CHCl₃), high purity.
 - Anhydrous Hydrogen Fluoride (HF).
- Catalyst:
 - Typically a solid catalyst based on chromium, for example, chromium oxyfluoride, supported on a high-surface-area material.
- Reactor:
 - A fixed-bed or fluidized-bed reactor designed to withstand corrosive HF and HCl at high temperatures and pressures.
- Process Steps:



- Vaporization and Preheating: Liquid chloroform and hydrogen fluoride are vaporized and preheated to the desired reaction temperature.
- Reaction: The gaseous reactants are fed into the reactor containing the catalyst bed. The reaction is typically carried out at temperatures in the range of 200-400°C and pressures of 5-15 atm.
- Quenching and Separation: The hot gaseous product stream, containing CHF₃, HCl, unreacted starting materials, and intermediates, is cooled and quenched. The HCl is typically removed by absorption in water to produce hydrochloric acid.
- Purification: The remaining organic stream is subjected to a series of distillations to separate the **trifluoromethane** from unreacted chloroform and other fluorinated methanes.
- Final Purification: The crude trifluoromethane is further purified to meet the required specifications, often involving scrubbing to remove any remaining acidic impurities and a final distillation.

Physicochemical and Spectroscopic Properties of Trifluoromethane

A comprehensive understanding of the physical and chemical properties of **trifluoromethane** is essential for its handling, application, and analysis.

Physical Properties



Property	Value
Molecular Formula	CHF ₃
Molar Mass	70.01 g/mol [3]
Appearance	Colorless gas[3]
Odor	Odorless or slightly ethereal[4]
Boiling Point	-82.1 °C[1]
Melting Point	-155.2 °C[1]
Density (gas, 1 bar, 15 °C)	2.946 kg/m ³ [1]
Vapor Pressure (at 20 °C)	4.38 MPa[1]
Solubility in Water	1 g/L[1]
рКа	25–28[1]

Spectroscopic Data

The infrared spectrum of **trifluoromethane** is characterized by strong absorptions corresponding to the C-H and C-F stretching and bending vibrations. The prominent C-F stretching bands are a key feature for its identification.

- ¹H NMR: The proton NMR spectrum shows a quartet due to coupling with the three fluorine atoms.
- ¹⁹F NMR: The fluorine-19 NMR spectrum displays a doublet due to coupling with the single proton.
- 13C NMR: The carbon-13 NMR spectrum exhibits a quartet due to coupling with the three fluorine atoms.

The electron ionization mass spectrum of **trifluoromethane** is dominated by the $[CHF_2]^+$ fragment at m/z 51. The molecular ion peak at m/z 70 is typically of low abundance.

Applications of Trifluoromethane



The applications of **trifluoromethane** have evolved significantly since its discovery, driven by its unique physical and chemical properties.

Historical and Industrial Applications

- Refrigerant: Known as R-23, it has been used as a low-temperature refrigerant.[1][5][6]
- Fire Suppressant: Marketed as FE-13, it has been employed as a fire suppression agent in specialized applications due to its low toxicity and high density.[1][5]
- Semiconductor Industry: It is used for plasma etching of silicon oxide and silicon nitride in the manufacturing of semiconductors.[1][7]
- Blowing Agent: It has found use as a blowing agent in the production of certain polymer foams.[5]

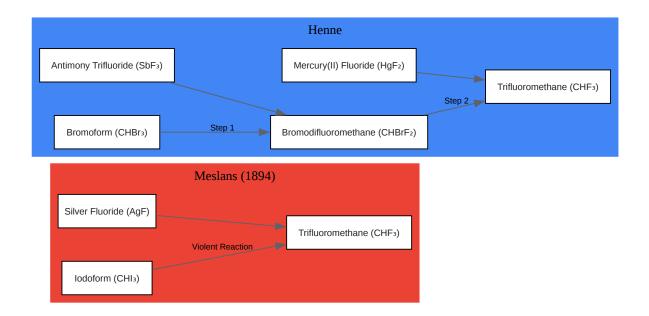
Role in Organic Synthesis and Drug Development

Trifluoromethane serves as a precursor for the synthesis of various trifluoromethyl-containing reagents, which are invaluable in modern organic synthesis and drug discovery. The trifluoromethyl (-CF₃) group is a crucial substituent in many pharmaceuticals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity.[2][8][9][10]

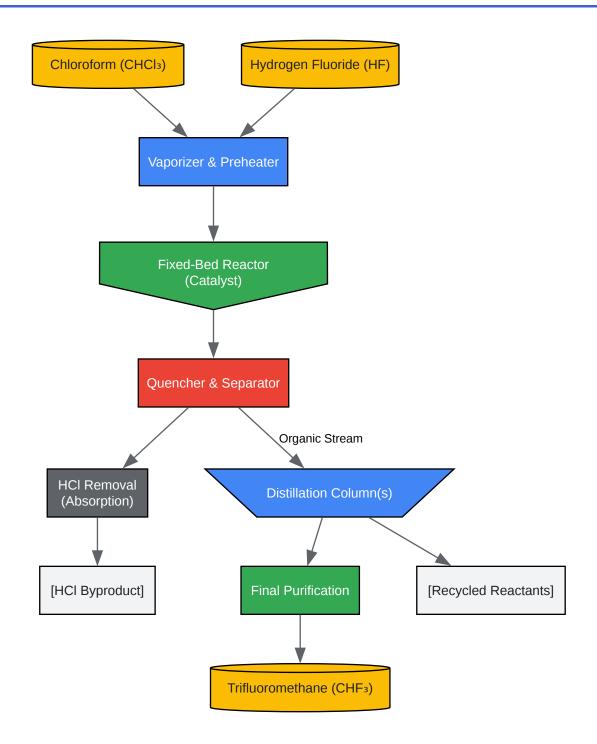
- Precursor to Ruppert-Prakash Reagent: Trifluoromethane is a key starting material for the synthesis of (trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent. This reagent is a widely used nucleophilic trifluoromethylating agent for a variety of substrates.
- Direct Trifluoromethylation: Although trifluoromethane itself is not highly reactive, methods
 are being developed to use it as a direct source of the trifluoromethyl group in organic
 reactions.

Visualizations Historical Synthesis Pathways

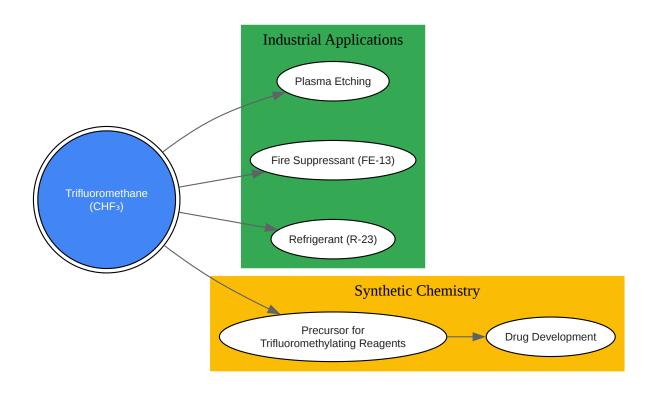












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